molecular formula C11H10F3NO3 B188213 Ethyl 4-[(trifluoroacetyl)amino]benzoate CAS No. 24568-14-7

Ethyl 4-[(trifluoroacetyl)amino]benzoate

Cat. No.: B188213
CAS No.: 24568-14-7
M. Wt: 261.2 g/mol
InChI Key: QHYQXLZAPVFNKW-UHFFFAOYSA-N
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Description

Ethyl 4-[(trifluoroacetyl)amino]benzoate is a chemical compound with the molecular formula C11H9F3NO3. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique properties due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(trifluoroacetyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-aminobenzoate with trifluoroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(trifluoroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted benzoates, benzoic acid derivatives, and various substituted benzoates depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-[(trifluoroacetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(trifluoroacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(trifluoroacetyl)amino]benzoate.

    Ethyl trifluoroacetate: Contains the trifluoroacetyl group but lacks the benzoate moiety.

    Trifluoromethyl-substituted benzoates: Compounds with similar trifluoromethyl groups but different substitution patterns on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the trifluoroacetyl group and the benzoate moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYQXLZAPVFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294195
Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID10294195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24568-14-7
Record name Benzoic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24568-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 95125
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Record name NSC95125
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95125
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Record name ethyl 4-[(trifluoroacetyl)amino]benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID10294195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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